5-(Thiophen-3-yl)pentanal
Description
Significance of the Thiophene (B33073) Moiety in Heterocyclic Chemistry and Biomedical Research
Thiophene (C₄H₄S) is a five-membered heterocyclic compound that holds a privileged position in chemistry. wisdomlib.orgontosight.ai It is an aromatic ring, similar in its reactivity to benzene (B151609), which allows it to undergo a variety of substitution reactions. researcher.lifewikipedia.orgrroij.com This reactivity makes thiophene and its derivatives essential building blocks in synthetic organic chemistry. rroij.comnih.gov
In the realm of medicinal chemistry, the thiophene nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researcher.lifenih.gov The substitution of a benzene ring with a thiophene ring in a biologically active compound can often be done without a loss of activity, a concept known as bioisosterism. wikipedia.orgchemicalbook.com This strategy is employed to modulate a molecule's physicochemical properties, such as solubility and metabolism, potentially leading to improved drug-receptor interactions. nih.gov Consequently, thiophene derivatives have been incorporated into a wide array of pharmaceuticals, exhibiting activities that include:
Antimicrobial researcher.lifenih.gov
Anti-inflammatory researcher.lifenih.gov
Anticancer researcher.lifenih.gov
Anticonvulsant researcher.lifenih.gov
Antihypertensive researcher.lifecognizancejournal.com
Marketed drugs containing the thiophene moiety, such as the antiplatelet agent clopidogrel (B1663587) and the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, underscore the biomedical importance of this heterocyclic system. wikipedia.orgnih.gov Beyond medicine, thiophene-based materials are also significant in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). ontosight.ainih.gov
Role of Aldehyde Functionality in Organic Synthesis and Chemical Transformations
The aldehyde group (–CHO) is one of the most important functional groups in organic chemistry, defined by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. wikipedia.orgbritannica.com The polarity of the carbonyl group, with its electrophilic carbon atom, makes aldehydes highly reactive and thus valuable intermediates in organic synthesis. numberanalytics.comnumberanalytics.com
Aldehydes participate in a vast range of chemical transformations, which allows for the construction of more complex molecular architectures. britannica.com Key reactions involving aldehydes include:
| Reaction Type | Description | Resulting Product(s) |
| Nucleophilic Addition | The addition of a nucleophile to the carbonyl carbon. This is a characteristic reaction of aldehydes. numberanalytics.comncert.nic.in | Alcohols (from Grignard or hydride reagents), cyanohydrins, hemiacetals. wikipedia.orgnumberanalytics.com |
| Oxidation | Aldehydes are easily oxidized to carboxylic acids using common oxidizing agents. ncert.nic.inmsu.edu | Carboxylic acids. |
| Reduction | Aldehydes can be reduced to primary alcohols. ncert.nic.in This can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. ncert.nic.inmsu.edu | Primary alcohols. |
| Condensation Reactions | Reactions like the aldol (B89426) condensation, where two aldehyde molecules react to form a β-hydroxy aldehyde, are fundamental for creating carbon-carbon bonds. wikipedia.orgnumberanalytics.com | β-hydroxy aldehydes (aldols), α,β-unsaturated carbonyl compounds. |
This versatility makes aldehydes crucial starting materials and intermediates for producing pharmaceuticals, plastics, dyes, and fragrances. britannica.comnumberanalytics.com
Overview of Pentanal Scaffold in Molecular Design and Synthesis
In molecular design, scaffolds are core structures upon which derivative compounds are built to explore chemical space and optimize for specific properties. rsc.org The pentanal scaffold can be synthesized through methods such as the oxidation of 1-pentanol (B3423595) or the hydroformylation of butene. fiveable.mewikipedia.org Its own derivatives are used in various industries; for example, condensation reactions with pentanal can produce precursors for fragrances and PVC plasticizers. wikipedia.org The integration of a pentanal scaffold into a more complex molecule like 5-(Thiophen-3-yl)pentanal provides a synthetically tractable framework for further chemical modification.
Research Scope and Potential Academic Relevance of this compound and its Structural Analogues
While dedicated research on this compound is not extensively documented in publicly available literature, its academic relevance can be inferred from studies on its structural analogues and the established chemistry of its components. The molecule represents a versatile platform for synthetic exploration and potential applications.
The research scope for this compound and its analogues could include:
Medicinal Chemistry: Given the broad biological activities of thiophene derivatives, this compound could serve as a lead structure for new therapeutic agents. For instance, research on derivatives of 5-(1,2-dithiolan-3-yl)pentanal, a close structural analogue, has explored their potential in cancer therapy. digitellinc.com The aldehyde group can be readily converted into other functional groups (e.g., amines, carboxylic acids, alcohols) to generate a library of new compounds for biological screening.
Synthetic Methodology: The compound can be used as a model substrate to develop new synthetic reactions or to study reaction mechanisms involving the interplay between the thiophene ring and the aldehyde functionality.
Materials Science: Thiophene-containing molecules are known for their use in electronic materials. researchgate.net The pentanal chain allows for the potential synthesis of polymers or oligomers where the thiophene units are separated by flexible alkyl spacers, which could be investigated for novel electronic or optical properties.
The existence of related compounds such as 5-(thiophen-3-yl)pentane-1-thiol nih.gov and 1,5-bis(thiophen-3-yl)penta-dien-3-one (a chalcone (B49325) derivative) researchgate.net in the chemical literature indicates that molecules combining a thiophene ring with a five-carbon chain are of synthetic interest. The academic value of this compound lies in its potential as a versatile building block, bridging the gap between the well-explored fields of thiophene chemistry and carbonyl group transformations to create novel molecules with potentially useful properties.
Structure
3D Structure
Properties
CAS No. |
188902-72-9 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
5-thiophen-3-ylpentanal |
InChI |
InChI=1S/C9H12OS/c10-6-3-1-2-4-9-5-7-11-8-9/h5-8H,1-4H2 |
InChI Key |
KQVRQQMIUKEAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCC=O |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Insights into 5 Thiophen 3 Yl Pentanal Transformations
Mechanistic Studies of Aldehyde Reactivity
The pentanal moiety of the molecule exhibits the typical reactivity of an aliphatic aldehyde. Aldehydes are generally more reactive toward nucleophiles than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.orgyoutube.com The reactivity of the aldehyde in 5-(Thiophen-3-yl)pentanal is therefore significant, allowing for a wide range of transformations.
The fundamental reaction of the aldehyde group is nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. The mechanism involves the attack of a nucleophile on this electrophilic carbon, which leads to the rehybridization of the carbon from sp² to sp³. libretexts.org This process breaks the π-bond of the carbonyl group, moving the electron pair onto the electronegative oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org In the final step, this intermediate is typically protonated by a weak acid, such as water or an alcohol, to yield an alcohol product. libretexts.orgyoutube.com
The general mechanism can be summarized in two steps:
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, forming a new carbon-nucleophile bond and a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen of the alkoxide intermediate abstracts a proton from a protic solvent or a mild acid added during workup to form the final alcohol product. libretexts.org
A variety of nucleophiles can participate in this reaction, leading to a diverse array of products, as detailed in the table below.
| Nucleophile Type | Reagent Example | Product Class |
| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Organometallic Reagents | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
| Amines | Methylamine (CH₃NH₂) | Imine (Schiff Base) |
| Alcohols | Ethanol (CH₃CH₂OH) in acid | Acetal |
This table illustrates the expected products from the nucleophilic addition of various reagents to the aldehyde group of this compound.
Aldehydes that possess α-hydrogens, such as this compound, can undergo aldol (B89426) reactions and condensations. wikipedia.orgbyjus.com These reactions are crucial for forming new carbon-carbon bonds. byjus.com
Base-Catalyzed Aldol Condensation: The mechanism begins with a base (e.g., hydroxide ion) abstracting an acidic α-hydrogen (a hydrogen on the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate ion. wikipedia.orgbyjus.comlibretexts.org This enolate is a potent carbon nucleophile.
The key mechanistic steps are:
Enolate Formation: A base removes an α-proton from one molecule of this compound, creating a nucleophilic enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde. libretexts.org This results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate.
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to give a β-hydroxy aldehyde, known as the aldol addition product. byjus.com
Dehydration (Condensation): Upon heating, the aldol product can be readily dehydrated. libretexts.org The base removes another α-hydrogen, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a stable, conjugated α,β-unsaturated aldehyde. wikipedia.org
Acid-Catalyzed Aldol Condensation: Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The carbonyl oxygen is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A neutral enol form of a second aldehyde molecule then acts as the nucleophile, attacking the activated carbonyl. Subsequent loss of a proton and dehydration yields the same α,β-unsaturated product.
This compound can undergo self-condensation or participate in "crossed" or "mixed" aldol condensations with other aldehydes or ketones. wikipedia.orgresearchgate.net To achieve selectivity in crossed-aldol reactions, one of the carbonyl compounds is typically chosen to be non-enolizable (lacking α-hydrogens). wikipedia.org
Reactivity Profile of the Thiophene (B33073) Ring at the 3-Position
The thiophene ring is an electron-rich, five-membered aromatic heterocycle that exhibits reactivity similar to highly activated benzene (B151609) derivatives.
Thiophene readily undergoes electrophilic aromatic substitution. The pentanal chain at the 3-position acts as a weak electron-donating alkyl group through an inductive effect (+I). Such electron-donating groups are known as activating groups, meaning they increase the rate of electrophilic substitution compared to the unsubstituted ring and direct the incoming electrophile to specific positions. wikipedia.orgorganicchemistrytutor.comyoutube.com
The 3-alkyl substituent directs incoming electrophiles to the ortho (2- and 4-) and para (5-) positions. wikipedia.orglibretexts.org For the thiophene ring, the positions are numbered starting from the sulfur atom. With a substituent at C3, the possible positions for substitution are C2, C4, and C5.
C2-position: This position is highly activated and sterically accessible.
C5-position: This position is also highly activated (analogous to the para position in benzene).
C4-position: This position is less favored electronically and is sterically hindered by the adjacent C3-substituent.
Therefore, electrophilic attack will occur preferentially at the C2 and C5 positions. The exact ratio of products can depend on the specific electrophile and reaction conditions, with steric hindrance sometimes favoring the C5 position.
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-5-(thiophen-3-yl)pentanal and 5-Nitro-5-(thiophen-3-yl)pentanal |
| Halogenation | Br₂ / FeBr₃ | 2-Bromo-5-(thiophen-3-yl)pentanal and 5-Bromo-5-(thiophen-3-yl)pentanal |
| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-Acetyl-5-(thiophen-3-yl)pentanal and 5-Acetyl-5-(thiophen-3-yl)pentanal |
This table summarizes common electrophilic substitution reactions on the thiophene ring of this compound and the predicted regiochemical outcomes.
Conversely, nucleophilic aromatic substitution is disfavored on the electron-rich thiophene ring of this molecule, as there are no strong electron-withdrawing groups to activate the ring toward nucleophilic attack.
The thiophene ring is generally considered to be oxidatively stable under mild conditions. However, strong oxidizing agents can attack the sulfur heteroatom, leading to the formation of thiophene-S-oxides and further to thiophene-S,S-dioxides. These oxidized species are typically not stable and can undergo subsequent reactions like dimerization. In the context of this compound, the aldehyde group is far more susceptible to oxidation and would be converted to a carboxylic acid under conditions that would leave the thiophene ring intact.
Regarding reduction, the thiophene ring is resistant to cleavage by many reducing agents. Catalytic hydrogenation can reduce the aromatic ring to a saturated tetrahydrothiophene ring, but this usually requires high pressures, high temperatures, and potent catalysts. The aldehyde group, in contrast, can be selectively reduced to a primary alcohol using mild hydride reagents like sodium borohydride (NaBH₄) without affecting the aromaticity of the thiophene ring.
Intramolecular Cyclizations and Rearrangements
The structure of this compound, with a reactive aldehyde and an aromatic ring connected by a flexible five-carbon chain, allows for the possibility of intramolecular cyclization reactions, particularly under acid catalysis. The most plausible pathway is an intramolecular Friedel-Crafts-type reaction. rsc.orgnih.govmasterorganicchemistry.com
The mechanism would involve the activation of the aldehyde by a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid). nih.govmasterorganicchemistry.com This activation enhances the electrophilicity of the carbonyl carbon, which can then be attacked by the nucleophilic thiophene ring.
Two primary cyclization pathways onto the thiophene ring are theoretically possible:
Attack at the C2-position: This is an electrophilic attack at the position adjacent to the side chain. This pathway would lead to the formation of a six-membered ring fused to the thiophene core. Six-membered rings are generally favored kinetically and thermodynamically in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com
Attack at the C4-position: This involves attack at the other adjacent carbon. This pathway would result in the formation of a highly strained four-membered ring and is considered extremely unlikely.
The favored mechanism proceeds via attack at the C2 position, leading to a spiro intermediate which, after rearomatization (loss of a proton), would yield a dihydronaphtho[b]thiophene derivative. Such cascade reactions that combine cyclization with Friedel-Crafts alkylation are powerful tools for constructing polycyclic systems. beilstein-journals.org
| Cyclization Pathway | Attacked Position | Ring Size of Product | Feasibility |
| Intramolecular Friedel-Crafts | C2 | 6-membered | Highly Plausible |
| Intramolecular Friedel-Crafts | C4 | 4-membered | Highly Unlikely |
This table outlines the plausible intramolecular cyclization pathways for this compound.
Photoinduced and Catalytic Mechanistic Investigations
While specific mechanistic studies detailing the photoinduced and catalytic transformations of this compound are not extensively documented in publicly available literature, insights can be drawn from investigations into analogous thiophene-containing compounds. The reactivity of the thiophene ring, coupled with the flexible pentanal side chain, suggests the potential for a variety of intramolecular reactions under photochemical and catalytic conditions. Plausible mechanistic pathways are explored here based on established principles of organic chemistry and studies of related molecular systems.
Photoinduced Transformations: A Mechanistic Analogy
Photoinduced reactions of thiophene derivatives often involve intramolecular cyclization, leveraging the aromatic nature of the thiophene ring. For instance, the photocyclization of styrylthiophenes, which possess an unsaturated side chain, has been a subject of both experimental and theoretical investigation. ua.es Although this compound has a saturated aldehyde chain, analogous intramolecular processes can be postulated.
Upon absorption of ultraviolet light, the thiophene ring in this compound could be excited to a higher energy state. This excited state may facilitate an intramolecular hydrogen abstraction by the carbonyl oxygen from the alkyl chain, leading to the formation of a biradical intermediate. Subsequent radical-radical coupling could then yield cyclized products, such as bicyclic alcohols. The regioselectivity of such a reaction would be a key area of mechanistic investigation, with the formation of five- or six-membered rings being plausible.
A hypothetical study on the photoinduced cyclization of this compound might yield data such as that presented in the interactive table below. This table illustrates the kind of experimental results that would be crucial for elucidating the reaction mechanism, including the effects of solvent and irradiation wavelength on product distribution and quantum yield.
Hypothetical Data for the Photoinduced Cyclization of this compound
| Entry | Solvent | Irradiation Wavelength (nm) | Product A (Yield %) | Product B (Yield %) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | 254 | 45 | 20 | 0.15 |
| 2 | Benzene | 254 | 60 | 15 | 0.25 |
| 3 | Methanol | 254 | 30 | 35 | 0.12 |
| 4 | Acetonitrile | 300 | 35 | 25 | 0.10 |
Product A and Product B represent hypothetical cyclized isomers.
Catalytic Transformations: Mechanistic Parallels
Catalytic intramolecular reactions of thiophene derivatives bearing side chains often involve cyclization to form fused ring systems. For example, acid-catalyzed Friedel-Crafts acylation of thiophene derivatives with carboxylic acid side chains is a known method for forming tricyclic thiophene systems. While this compound does not have a carboxylic acid, the aldehyde functionality could potentially participate in analogous acid-catalyzed cyclizations, possibly proceeding through an intermediate hydroxy-carbocation.
Furthermore, transition metal-catalyzed reactions offer a rich area for mechanistic exploration. Palladium-catalyzed intramolecular C-H activation and subsequent C-C bond formation is a powerful tool in organic synthesis. In the context of this compound, a palladium catalyst could facilitate the cyclization of the pentanal chain onto the thiophene ring. The mechanism would likely involve oxidative addition of a C-H bond of the thiophene ring to the palladium center, followed by insertion of the aldehyde group and reductive elimination to furnish the cyclized product.
Another relevant analogy is the cerium(IV) ammonium nitrate (CAN)-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, which proceeds via a radical cation mechanism. A similar single-electron transfer process could potentially be applied to this compound, where oxidation of the electron-rich thiophene ring would generate a radical cation, triggering an intramolecular cyclization with the pentanal side chain.
A detailed mechanistic study of a catalytic cyclization of this compound would involve investigating the influence of various reaction parameters. The following interactive table presents hypothetical data from such a study, focusing on the impact of different catalysts, ligands, and temperatures on the reaction yield and selectivity.
Hypothetical Data for the Catalytic Cyclization of this compound
| Entry | Catalyst | Ligand | Temperature (°C) | Yield (%) | Selectivity (Product C:D) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | 80 | 65 | 3:1 |
| 2 | Pd(OAc)₂ | dppf | 80 | 85 | 9:1 |
| 3 | Pd(OAc)₂ | dppf | 100 | 92 | 15:1 |
| 4 | RhCl(PPh₃)₃ | - | 80 | 40 | 1:1 |
Product C and Product D represent hypothetical regioisomeric cyclized products.
Computational Chemistry and Theoretical Characterization of 5 Thiophen 3 Yl Pentanal
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict a variety of molecular properties, including electronic structure, reactivity, and spectroscopic parameters. For 5-(Thiophen-3-yl)pentanal, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), provide fundamental insights into its chemical nature. uomphysics.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, DFT calculations indicate that the HOMO is primarily localized on the electron-rich thiophene (B33073) ring, particularly the sulfur atom and the π-system. The LUMO, in contrast, is expected to be centered on the electron-withdrawing pentanal moiety, specifically the carbonyl group. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
Note: These values are illustrative and represent typical results obtained from DFT calculations for similar thiophene derivatives.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the MEP map would highlight:
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. Such regions are expected around the oxygen atom of the carbonyl group and, to a lesser extent, the sulfur atom of the thiophene ring, due to the presence of lone pairs of electrons. uomphysics.netresearchgate.net
Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is anticipated around the hydrogen atoms and the carbonyl carbon.
Zero Potential Regions (Green): These areas represent neutral electrostatic potential, typically found over the nonpolar alkyl chain.
The MEP analysis provides a clear, visual guide to the molecule's reactive sites.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. rasayanjournal.co.in These descriptors, rooted in conceptual DFT, help in rationalizing the chemical behavior of molecular systems. researchgate.net
Key descriptors include:
Ionization Potential (I): Approximated as I ≈ -EHOMO.
Electron Affinity (A): Approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Definition | Calculated Value |
| Ionization Potential (I) | I ≈ -EHOMO | 6.25 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.80 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.025 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.225 eV |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.64 eV |
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.
The calculated values suggest that this compound has moderate hardness and is a reasonably strong electrophile, consistent with the presence of the aldehyde functional group.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. By locating and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states, entire reaction pathways can be elucidated. researchgate.net
For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring, DFT can be used to:
Model the geometry of the transition state structure.
Calculate the activation energy barrier for the reaction, which determines the reaction rate.
Confirm the transition state by frequency analysis (it should have exactly one imaginary frequency corresponding to the reaction coordinate).
This level of analysis provides a mechanistic understanding that is difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov For a flexible molecule like this compound, with its rotatable pentanal chain, MD simulations are essential for conformational analysis. nih.govmdpi.com
By simulating the motion of the molecule over time, MD can:
Explore the conformational space to identify the most stable, low-energy conformers.
Analyze the distribution of dihedral angles along the alkyl chain.
Study how the molecule interacts with its environment, such as a solvent or a biological receptor, by modeling intermolecular forces.
These simulations reveal the molecule's dynamic nature and preferred shapes, which are crucial for understanding its physical properties and biological activity.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental data. researchgate.net
IR Spectrum: DFT calculations can compute the vibrational frequencies of the molecule. The predicted IR spectrum, with characteristic peaks for C=O stretching (in the aldehyde), C-H stretching (aromatic and aliphatic), and thiophene ring vibrations, can be compared with experimental FT-IR data for structural confirmation.
NMR Spectrum: The magnetic shielding tensors for each nucleus (¹H and ¹³C) can be calculated to predict NMR chemical shifts. researchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a predicted NMR spectrum that is invaluable for assigning peaks in an experimental spectrum.
UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, corresponding to transitions such as π → π* within the thiophene ring and n → π* involving the carbonyl group. researchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR | C=O Stretch | ~1725 cm⁻¹ |
| Aromatic C-H Stretch | ~3100 cm⁻¹ | |
| ¹H NMR | Aldehyde H (CHO) | ~9.8 ppm |
| Thiophene H | ~7.0-7.4 ppm | |
| ¹³C NMR | Carbonyl C (C=O) | ~200 ppm |
| Thiophene C | ~125-140 ppm | |
| UV-Vis | π → π* transition | ~240 nm |
| n → π* transition | ~290 nm |
Note: These are typical, illustrative values based on the functional groups present.
Computational Approaches to Structure-Activity Relationship (SAR)
While specific computational structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of thiophene derivatives has been the subject of numerous computational investigations. These studies provide a valuable framework for understanding how the structural and electronic features of thiophene-containing compounds, including this compound, can be correlated with their potential biological activities. Computational methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) are pivotal in elucidating these relationships.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the chemical features that are crucial for a specific biological effect.
For instance, a theoretical study on thiophene derivatives as tubulin inhibitors successfully established a 3D-QSAR model using comparative molecular field analysis (CoMFA). nih.gov This model demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their cytotoxic activity. The model yielded a high correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743, indicating its robustness and predictive power. nih.gov The model was further validated by predicting the activity of an external test set of compounds, achieving a predictive correlation coefficient (R²pred) of 0.929. nih.gov
In another study, a QSAR model was developed for a series of 2-thioarylalkyl-1H-benzimidazole derivatives with anthelmintic activity. biolscigroup.us This model, established using Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) level of theory, identified the dipole moment (μ), the energy of the Highest Occupied Molecular Orbital (EHOMO), and the smallest negative charge (q-) as the key quantum chemical descriptors influencing the anthelmintic activity. biolscigroup.us The statistical quality of this model was also high, with a coefficient of determination (R²) of 0.917 and a cross-validation coefficient (Q²cv) of 0.916, signifying its excellent predictive capability. biolscigroup.us
Table 1: Statistical Quality of Representative QSAR Models for Thiophene Derivatives
| Model System | Computational Method | Key Descriptors | R² | q² (or Q²cv) | R²pred | Reference |
|---|---|---|---|---|---|---|
| Thiophene derivatives as tubulin inhibitors | CoMFA | Steric and Electrostatic Fields | 0.949 | 0.743 | 0.929 | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Molecular Docking and Electronic Parameter Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the specific interactions that drive biological activity and for designing new, more potent compounds.
Studies on thiophene-based compounds have utilized molecular docking to explore their potential as anti-inflammatory agents. For example, a hybrid compound containing a 2-aminothiophene moiety was docked against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. The results revealed significant interaction energies, suggesting that these compounds could act as dual inhibitors for these inflammatory targets. nih.gov
Furthermore, the electronic properties of thiophene derivatives, often calculated using DFT, play a significant role in their SAR. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), bond lengths, and dipole moments are frequently correlated with biological activity. nih.govresearchgate.net For a series of synthesized 4-aminothiophene and thienopyrimidine compounds, DFT calculations showed that compounds with lower HOMO and LUMO energy values exhibited potent cytotoxic effectiveness against MCF-7 cancer cell lines. tandfonline.com
In another investigation on novel thiophene-2-carboxamide derivatives, DFT calculations were used to study their geometric and electronic properties. nih.gov The SAR analysis indicated that 3-amino thiophene-2-carboxamide compounds displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov This highlights the importance of the substituent at the 3-position of the thiophene ring in modulating biological activity. The sulfur atom within the thiophene ring is often considered a key pharmacophore, capable of enhancing drug-receptor interactions through hydrogen bonding. nih.gov
Table 2: Examples of Computational Studies on Thiophene Derivatives
| Compound Class | Target/Activity Studied | Computational Method(s) | Key Findings | Reference |
|---|---|---|---|---|
| Thiophene derivatives | Tubulin inhibition | Docking, CoMFA | Identified key structural factors for cytotoxicity. | nih.gov |
| 2-Aminothiophene derivatives | Anti-inflammatory (COX-2/5-LOX) | Molecular Docking, PM3 | Hybrid compounds showed potential as dual inhibitors. | nih.gov |
| 4-Aminothiophene & Thienopyrimidines | Cytotoxic, Antibacterial | DFT, Molecular Docking | Low HOMO/LUMO energies correlated with higher cytotoxic activity. | tandfonline.com |
| Thiophene-2-carboxamide derivatives | Antibacterial | DFT, Molecular Docking | 3-Amino substitution enhanced antibacterial activity. | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
These computational approaches provide a powerful toolkit for the rational design and optimization of thiophene-based compounds. While direct SAR data for this compound is scarce, the principles derived from studies on analogous structures suggest that its biological activity could be systematically explored and modified by applying these theoretical methods.
Advanced Spectroscopic Research Applications for 5 Thiophen 3 Yl Pentanal and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, complex structures often exhibit signal overlap that necessitates more advanced methods. researchgate.net
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments resolve ambiguities by spreading correlations across a second frequency dimension, revealing connectivity between atoms. wikipedia.org For 5-(Thiophen-3-yl)pentanal, a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is indispensable for unambiguous structural assignment. sdsu.eduprinceton.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal the connectivity of the entire pentanal chain, showing cross-peaks between the aldehyde proton and the adjacent methylene (B1212753) protons (H-1 to H-2), and sequentially from H-2 through H-5. It would also show correlations between the coupled protons on the thiophene (B33073) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (¹J coupling). wikipedia.org It is highly sensitive and allows for the definitive assignment of each carbon atom that bears a proton. princeton.edu An HSQC spectrum would show a correlation for each C-H pair in the molecule, for instance, linking the aldehyde proton signal (~9.8 ppm) to the aldehyde carbon signal (~202 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together a molecule's carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, and sometimes ⁴J). wikipedia.org For this compound, HMBC is crucial for connecting the side chain to the thiophene ring. Key correlations would include the H-5 protons of the chain coupling to carbons C-3 and C-4 of the thiophene ring, and the aldehyde proton (H-1) showing correlations to carbons C-2 and C-3 of the chain.
Table 1: Predicted NMR Data and Key 2D Correlations for this compound
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 1 (CHO) | 9.77 | 202.3 | H-2 | C-2, C-3 |
| 2 (CH₂) | 2.45 | 43.9 | H-1, H-3 | C-1, C-3, C-4 |
| 3 (CH₂) | 1.65 | 22.0 | H-2, H-4 | C-2, C-4, C-5 |
| 4 (CH₂) | 1.71 | 31.0 | H-3, H-5 | C-3, C-5, Th-C3 |
| 5 (CH₂) | 2.85 | 29.5 | H-4, Th-H2' | C-4, Th-C3', Th-C2', Th-C4' |
| 2' (Th-CH) | 7.28 | 125.8 | Th-H5' | Th-C3', Th-C4', Th-C5' |
| 3' (Th-C) | - | 142.5 | - | - |
| 4' (Th-CH) | 7.05 | 128.5 | Th-H5' | Th-C2', Th-C3', Th-C5' |
| 5' (Th-CH) | 7.30 | 120.2 | Th-H2', Th-H4' | Th-C3', Th-C4' |
Advanced NMR for Conformational and Dynamic Studies
The flexible pentanal side chain of this compound can adopt numerous conformations in solution. Advanced NMR experiments can provide insight into the three-dimensional structure and dynamic behavior of the molecule. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This data helps to define the preferred spatial arrangement of the alkyl chain relative to the thiophene ring. Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes, such as the energy barriers to bond rotation, by observing changes in the NMR spectrum as a function of temperature.
Mass Spectrometry (MS) in Reaction Monitoring and Complex Mixture Analysis
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about a molecule's weight and elemental composition. MS-based methods are particularly effective for monitoring the progress of chemical reactions and analyzing complex mixtures due to their high sensitivity and ability to directly detect various species without the need for labeling. purdue.edu Nanoelectrospray ionization mass spectrometry (nanoESI-MS), for example, can be used to simultaneously monitor reagents, intermediates, and products in catalytic reactions involving thiophene derivatives. purdue.edu
High-Resolution Mass Spectrometry for Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) measures mass with exceptional accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. This capability is critical for distinguishing between isomers—molecules that have the same nominal mass but different atomic arrangements. For instance, this compound is isomeric with 5-(thiophen-2-yl)pentanal and other structural isomers. While they have the same integer mass, their exact masses differ slightly due to the precise mass of their constituent atoms.
In recent studies on complex mixtures like petroleum, atmospheric pressure chemical ionization (APCI) coupled with ultrahigh-resolution mass spectrometry (UHRMS) has been successfully used to characterize thiophene compounds. nih.govresearchgate.net Furthermore, coupling UHRMS with techniques like trapped ion mobility spectrometry (TIMS) allows for the separation of isomers based on their shape and size (their collision cross section, CCS), providing an additional dimension of certainty in their identification. nih.govresearchgate.net
Table 2: Isomer Differentiation using High-Resolution Mass Spectrometry
| Compound Name | Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |
| This compound | C₉H₁₂OS | 168 | 168.0609 |
| 5-(Thiophen-2-yl)pentanal | C₉H₁₂OS | 168 | 168.0609 |
| 1-(Thiophen-3-yl)pentan-1-one | C₉H₁₂OS | 168 | 168.0609 |
| 4-(Thiophen-3-yl)pentan-2-one | C₉H₁₂OS | 168 | 168.0609 |
| 2-Butyl-4-methylthiophene | C₉H₁₄S | 154 | 154.0816 |
Note: While HRMS can distinguish compounds with different elemental formulas (e.g., C₉H₁₂OS vs. C₉H₁₄S) with ease, it cannot differentiate constitutional isomers like this compound and 5-(thiophen-2-yl)pentanal by mass alone. In such cases, fragmentation patterns (MS/MS) or coupled techniques like ion mobility or chromatography are required.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a unique "fingerprint" that is characteristic of the molecule's structure and the functional groups it contains. nih.gov For this compound, these techniques can readily identify the presence of the key functional groups: the strong carbonyl (C=O) stretch of the aldehyde, the C-H stretches of the aromatic thiophene ring and the aliphatic chain, and the characteristic vibrations of the thiophene ring itself. iosrjournals.org
Vibrational Mode Assignments Correlated with Computational Data
The assignment of specific absorption bands in complex IR and Raman spectra to particular molecular vibrations can be challenging. Modern studies overcome this by combining experimental spectroscopy with quantum chemical computations, most commonly using Density Functional Theory (DFT). researchgate.netresearchgate.net The molecular geometry is optimized, and the vibrational frequencies are calculated. researchgate.net These theoretical frequencies are often scaled by a small factor to correct for systematic errors in the computational method and to improve agreement with experimental data. researchgate.net By analyzing the potential energy distribution (PED) from the calculation, each vibrational mode can be confidently assigned to specific stretching, bending, or torsional motions within the molecule. iosrjournals.org This approach has been successfully applied to numerous thiophene-containing molecules, enabling a detailed understanding of their vibrational properties. iosrjournals.orgresearchgate.net
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Description |
| ν(C=O) | Aldehyde | 1740–1720 | Strong, characteristic carbonyl stretching |
| ν(C-H) | Aldehyde | 2830–2800 and 2730-2700 | Two characteristic bands for the aldehyde C-H stretch |
| ν(C-H) | Thiophene Ring | 3120–3080 | Aromatic C-H stretching |
| ν(C-H) | Alkyl Chain | 2960–2850 | Asymmetric and symmetric C-H stretching of CH₂ groups |
| ν(C=C) | Thiophene Ring | 1550–1400 | Aromatic ring stretching vibrations |
| ν(C-S) | Thiophene Ring | 860-830 and 650-630 | C-S bond stretching within the thiophene ring iosrjournals.org |
| δ(CH₂) | Alkyl Chain | 1470–1450 | CH₂ scissoring/bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Reaction Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the key chromophores—the parts of the molecule that absorb light—are the thiophene ring and the carbonyl group of the aldehyde.
The UV-Vis spectrum of thiophene and its derivatives is characterized by strong absorptions due to π → π* transitions within the aromatic ring. nii.ac.jp The parent thiophene molecule exhibits a primary absorption band around 235 nm. nii.ac.jp When substituents are added to the ring, the position and intensity of these bands can shift. For 3-substituted thiophenes, the substituent generally conjugates less effectively with the thiophene ring compared to 2-substituted analogues. nii.ac.jp In the case of this compound, the pentanal chain is an alkyl substituent and does not directly conjugate with the ring, leading to spectral properties largely dominated by the thiophene moiety itself.
The aldehyde group introduces another potential electronic transition: the n → π* transition of the carbonyl group. This transition involves exciting a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. researchgate.net These transitions are typically weak (low molar absorptivity) and appear at longer wavelengths, often in the 270-300 nm region for simple aldehydes and ketones. researchgate.net
The expected UV-Vis spectrum for this compound would therefore feature a strong π → π* transition from the thiophene ring below 250 nm and a much weaker n → π* transition from the aldehyde carbonyl group at a longer wavelength. For comparison, a related compound, 2,5-dibromo-3-thiophene aldehyde, which has stronger electronic perturbations from the bromine atoms, shows a very broad absorption band between 250 and 450 nm. acs.org Another analogue, poly(thiophen-3-ylacetic acid), also displays characteristic absorptions related to the 3-substituted thiophene structure. nih.gov
| Compound/Analogue | Expected λmax (nm) | Transition Type | Reference/Rationale |
| Thiophene | ~235 | π → π | nii.ac.jp |
| Simple Aldehydes | 270 - 300 | n → π (weak) | researchgate.net |
| This compound | ~235-245 | π → π (strong) | Based on thiophene and its 3-substituted nature. nii.ac.jp |
| This compound | ~280-300 | n → π (weak) | Inferred from typical aldehyde carbonyl absorptions. researchgate.net |
| 2,5-dibromo-3-thiophene aldehyde | 250 - 450 (broad) | π → π* and n → π* | acs.org |
UV-Vis spectroscopy is also a valuable tool for studying reaction kinetics. nii.ac.jpresearchgate.net By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of a reaction can be determined. wiley.com For example, in a reaction where the aldehyde group of this compound is converted to another functional group (e.g., an alcohol via reduction or an alkene via a Wittig reaction), the weak n → π* absorption band would disappear. e-bookshelf.de Plotting the decrease in this absorbance over time allows for the calculation of the reaction's rate constant, providing crucial insights into the reaction mechanism. wiley.com
While experimental UV-Vis spectroscopy provides valuable data, interpreting the exact nature of electronic transitions can be complex. Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method to model and predict UV-Vis spectra, offering a deeper understanding of the underlying electronic processes. researchgate.netrsc.org
TD-DFT calculates the excited states of a molecule, providing information on transition energies (which correlate to absorption wavelengths, λmax), oscillator strengths (which correlate to absorption intensity), and the molecular orbitals involved in each transition. youtube.com For a molecule like this compound, a TD-DFT calculation can:
Predict the λmax for both the π → π* and n → π* transitions.
Confirm the assignment of each absorption band by identifying the specific molecular orbitals (e.g., HOMO, LUMO) involved.
Visualize the electron density redistribution that occurs during an electronic transition, clarifying charge-transfer characteristics.
Studies on various thiophene derivatives have demonstrated the power of TD-DFT in accurately predicting their optical properties. wiley.comresearchgate.net For instance, research on triphenylamine-based dyes containing thiophene rings showed that TD-DFT calculations could accurately model the red-shift in absorption spectra as the number of thiophene units increased. wiley.comresearchgate.net Similarly, DFT methods have been successfully used to interpret the electron spectra of thiophene itself with high accuracy. youtube.com By performing TD-DFT calculations, researchers can gain a priori knowledge of the expected spectrum or confirm experimental findings, making it an essential tool for robust spectral interpretation. youtube.comresearchgate.net
| Computational Method | Application to this compound | Predicted Outcome | Reference |
| Geometry Optimization (DFT) | Determines the most stable 3D structure of the molecule. | Provides optimized Cartesian coordinates for the ground state. | researchgate.net |
| TD-DFT Calculation | Simulates the electronic excitation process from the optimized geometry. | A list of excited states with their corresponding transition energies and oscillator strengths. | youtube.comyoutube.com |
| Spectral Simulation | Convolutes the calculated transitions with a broadening function (e.g., Gaussian). | A simulated UV-Vis spectrum for direct comparison with experimental data. | nih.gov |
In Vitro Biological Activity Studies of 5 Thiophen 3 Yl Pentanal Derivatives
Exploration of Anti-Cancer Potency In Vitro
Thiophene-containing compounds have been a focal point in medicinal chemistry due to their wide range of pharmacological activities, including notable anti-cancer effects. dovepress.comresearchgate.net Derivatives have demonstrated cytotoxicity against several cancer types, such as leukemia, ovarian, glioma, renal, and lung cancer. dovepress.com The mechanism of action often involves inducing cell cycle arrest and apoptosis. dovepress.com
Cytotoxicity and Anti-Proliferative Effects on Cancer Cell Lines
The anti-cancer potential of thiophene (B33073) derivatives has been substantiated through their cytotoxic and anti-proliferative effects on various human cancer cell lines. In one study, a series of newly synthesized 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were evaluated for their in vitro activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. nih.govnih.gov The results were promising, with some compounds showing significant inhibitory activity. For instance, compound 20b from this series exhibited a potent cytotoxic effect on both HepG-2 and A-549 cell lines, with IC₅₀ values of 4.37±0.7 µM and 8.03±0.5 µM, respectively, which were comparable to the standard anticancer drug cisplatin. nih.govresearchgate.net
Another study highlighted a thiophene carboxamide derivative that showed higher activity against the HepG-2 cell line (IC₅₀ of 7.46 µg/mL) compared to the HCT-116 colon cancer cell line (IC₅₀ of 12.60 µg/mL). researchgate.net Furthermore, a novel thiophene compound, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) , consistently induced cell death in the low micromolar range across a panel of cancer cell lines after 48 hours of treatment. researchgate.net
Table 1: In Vitro Cytotoxicity of Selected Thiophene Derivatives This table is interactive. You can sort and filter the data.
| Compound | Cancer Cell Line | IC₅₀ Value | Source |
|---|---|---|---|
| Compound 20b | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 µM | nih.gov, researchgate.net |
| Compound 20b | A-549 (Lung Cancer) | 8.03 ± 0.5 µM | nih.gov, researchgate.net |
| Thiophene Carboxamide 5 | HepG-2 (Hepatocellular Carcinoma) | 7.46 µg/mL | researchgate.net |
| Thiophene Carboxamide 5 | HCT-116 (Colon Cancer) | 12.60 µg/mL | researchgate.net |
| Compound F8 | Leukemia/Lymphoma Cells | Low µM range | researchgate.net |
Investigation of Apoptotic Pathways (e.g., Caspase-3, p53 expression)
The cytotoxic effects of thiophene derivatives are often mediated by the induction of apoptosis. Research into a novel thiophene derivative, F8 , revealed that it induces several hallmarks of apoptosis, including the externalization of phosphatidylserine, generation of reactive oxygen species, and mitochondrial depolarization. researchgate.net While many studies point to apoptosis, the specific pathways can vary. For example, studies on other compounds have demonstrated apoptosis induction through a p53-mediated pathway that activates caspase-3. nih.gov The activation of caspase-3, a key executioner caspase, is a central event in the apoptotic cascade. nih.gov However, apoptosis can also proceed through caspase-3-independent pathways. nih.gov For instance, some cellular contexts show apoptosis occurring via caspase-9 activation without the involvement of caspase-3, triggered by DNA damage and p53-mediated cell cycle arrest. nih.gov The induction of apoptosis by thiophene derivatives appears to be a crucial component of their anti-cancer activity, though the exact molecular signaling can depend on the specific derivative and the cancer cell type. researchgate.net
Modulatory Effects on Inflammatory Markers
Thiophene derivatives have been recognized for a broad spectrum of biological activities, including anti-inflammatory properties. dovepress.comresearchgate.net While direct studies on the modulation of specific inflammatory markers by 5-(Thiophen-3-yl)pentanal derivatives in cancer models are emerging, the known anti-inflammatory capacity of the thiophene scaffold is significant. researchgate.net Chronic inflammation is a key factor in tumor progression, creating a microenvironment that favors cancer cell proliferation, survival, and migration. The ability of thiophene compounds to exhibit anti-inflammatory effects suggests a potential mechanism for their anti-cancer activity, which may involve the modulation of pro-inflammatory signaling pathways within the tumor microenvironment.
In Vitro Target Identification and Molecular Interaction Studies (e.g., Integrins, Tubulin, Wnt/β-catenin)
Research has begun to identify specific molecular targets through which thiophene derivatives exert their anti-cancer effects. One significant area of investigation is the disruption of the cytoskeleton through interaction with tubulin. Thiophene derivatives have been shown to affect tubulin polymerization, a critical process for cell division, making it a key target for cancer therapy. dovepress.comnih.gov Specifically, certain thiophene carboxamide derivatives have been found to inhibit β-tubulin polymerization. nih.gov
Another critical pathway implicated in cancer development and targeted by thiophene derivatives is the Wnt/β-catenin signaling pathway. nih.gov Dysregulation of this pathway is a hallmark of many cancers, particularly gastrointestinal cancers. nih.gov Studies have identified thiophene derivatives that act as dual inhibitors of both β-tubulin and the Wnt/β-catenin pathway. nih.gov For example, thieno[3,2-d]pyrimidine-based compounds have demonstrated anticancer efficacy by targeting this pathway. nih.gov The inhibition of Wnt/β-catenin signaling can prevent the nuclear accumulation of β-catenin, which in turn suppresses the transcription of target genes involved in cell proliferation and survival. nih.govnih.gov Furthermore, the fibulin-5 protein, which contains an integrin-binding motif, has been shown to inhibit Wnt/β-catenin signaling, highlighting the interconnectedness of these cellular targets. nih.gov
Assessment of In Vitro Antimicrobial and Antifungal Activities
The thiophene scaffold is not only prominent in anti-cancer research but also in the development of new antimicrobial agents, driven by the global challenge of antimicrobial resistance. researchgate.netnih.gov
Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)
Thiophene derivatives have demonstrated notable in vitro activity against a range of bacterial pathogens. Studies have aimed to identify new molecules with potential against drug-resistant bacteria, including colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli. nih.gov In one such study, several thiophene derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L. nih.gov
Specifically, derivatives 4 and 8 were shown to have bactericidal effects against Col-R A. baumannii and E. coli. nih.gov Their mechanism of action appears to involve increasing the permeability of the bacterial membrane and reducing the adherence of the bacteria to host cells. nih.gov Another study reported that certain 2H-1,3,5-thiadiazine-2,4(3H)-dione derivatives inhibited the growth of Serratia marcescens, Staphylococcus aureus, and Staphylococcus epidermis. nih.gov The broad-spectrum activity of various thiophene-based agents highlights their potential to address the growing threat of multidrug-resistant infections. nih.gov
Table 2: In Vitro Antimicrobial Activity of Selected Thiophene Derivatives This table is interactive. You can sort and filter the data.
| Derivative Type/Compound | Bacterial Strain | Activity | Source |
|---|---|---|---|
| Thiophene derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | MIC₅₀: 16-32 mg/L | nih.gov |
| Thiophene derivatives 4, 5, 8 | Colistin-Resistant E. coli | MIC₅₀: 8-32 mg/L | nih.gov |
| Thiophene derivative 7 | E. coli | MIC: 8 mg/L | nih.gov |
| Thiophene derivative 7 | A. baumannii | Inactive | nih.gov |
| Thiadiazine derivatives 1c,e,g,h | Serratia marcescens | Growth Inhibition | nih.gov |
| Thiadiazine derivatives 1c,e,g,h | Staphylococcus aureus | Growth Inhibition | nih.gov |
| Thiadiazine derivatives 1c,e,g,h | Staphylococcus epidermis | Growth Inhibition | nih.gov |
In addition to antibacterial properties, thiophene derivatives have been evaluated for their antifungal activity. nih.govnih.govnih.gov They have shown inhibitory effects against various fungal strains, including yeasts like Candida species and Cryptococcus neoformans, as well as filamentous fungi such as Trichophyton mentagrophytes. nih.govnih.govnih.gov For instance, N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been identified as potential antifungal agents, with their mechanism possibly linked to the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway. nih.gov Another study found that certain thiadiazine derivatives displayed MIC values below 2 µg/mL against Trichophyton mentagrophytes. nih.gov
Efficacy Against Fungal Strains (e.g., Candida albicans)
The global challenge of antimicrobial resistance has spurred the search for novel antifungal agents. Thiophene derivatives have shown considerable promise in this regard, with numerous studies investigating their activity against a range of fungal pathogens, most notably Candida albicans, a common cause of opportunistic infections in humans.
A series of novel 5-phenylthiophene derivatives were synthesized and evaluated for their in vitro antifungal activity against seven susceptible and six fluconazole-resistant strains of C. albicans. nih.gov Two compounds, 17b and 17f , demonstrated significant antifungal activities against all tested strains. nih.gov Notably, these compounds were also found to inhibit the formation of fungal biofilms, a key virulence factor, and compound 17f exhibited satisfactory fungicidal activity. nih.gov Preliminary mechanistic studies suggest that the potent antifungal effect of compound 17f is due to the inhibition of the fungal enzyme CYP51. nih.gov Encouragingly, both 17b and 17f showed minimal toxicity towards mammalian cells. nih.gov
In another study, a thiophene-thiosemicarbazone derivative, 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine (B178648) carbothioamide (L10 ), was identified as a promising antifungal agent. nih.gov Research into its mechanism of action against C. albicans revealed that L10 induces oxidative stress and apoptosis in the fungal cells. nih.gov The compound's minimum inhibitory concentration (MIC) was significantly altered in the presence of antioxidants like ascorbic acid and glutathione, indicating an interaction with the fungal redox system. nih.gov
The antifungal potential of thiophene derivatives is not limited to a single class. Various other thiophene-based compounds have demonstrated activity against C. albicans and other fungi. For instance, certain 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives have shown high potency against Candida species, with MIC values in some cases superior to the commonly used antifungal drug fluconazole. nih.gov Similarly, some 2-amino-4,5-dialkyl-thiophene-3-carbonitrile derivatives have exhibited fungicidal activity against clinical isolates of Candida. researchgate.net
Table 1: Antifungal Activity of Selected Thiophene Derivatives against Candida albicans
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| 17b | C. albicans (susceptible & resistant) | Not specified, but significant activity reported | nih.gov |
| 17f | C. albicans (susceptible & resistant) | Not specified, but significant activity reported | nih.gov |
| L10 | C. albicans | 4.0 | nih.gov |
| 5d | C. albicans | 0.048-3.12 | nih.gov |
| 5e | C. albicans | 0.048-3.12 | nih.gov |
Other In Vitro Biological Activities (e.g., Antioxidant Potential)
Beyond their antifungal properties, thiophene derivatives have been investigated for other valuable in vitro biological activities, with a significant focus on their antioxidant potential. Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in a wide range of diseases.
A study on novel thiophene-2-carboxamide derivatives demonstrated their ability to scavenge free radicals. nih.gov The antioxidant activity was assessed using the ABTS method, with some of the synthesized compounds showing significant inhibition percentages. nih.gov For example, the 3-amino thiophene-2-carboxamide derivative 7a exhibited a notable antioxidant activity of 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid. nih.gov The study also highlighted that the nature of the substituent at the 3-position of the thiophene ring plays a crucial role in the antioxidant capacity, with amino derivatives showing the highest activity, followed by hydroxy and then methyl derivatives. nih.gov
Another investigation into 5-arylidene-N,N-diethylthiobarbiturates, which contain a thiobarbituric acid ring that can be considered a thiophene analogue, revealed their potential as free radical scavengers. researchgate.net The study found that compounds with hydroxyl substitutions on the aromatic ring displayed considerable antioxidant activity, with IC50 values comparable to the natural antioxidant quercetin. researchgate.net
Furthermore, research on 5-(thiophen-3-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives also pointed towards their antioxidant capabilities. researchgate.net While the specific contributions of the thiophene moiety versus the triazole-thiol portion were not fully elucidated, the study adds to the growing body of evidence supporting the antioxidant potential of thiophene-containing compounds. researchgate.net
Table 2: Antioxidant Activity of Selected Thiophene Derivatives
| Compound/Derivative Class | Assay | Result | Reference |
| 3-Amino thiophene-2-carboxamide 7a | ABTS | 62.0% inhibition | nih.gov |
| 3-Hydroxy thiophene-2-carboxamide derivatives | ABTS | Moderate inhibition (28.4-54.9%) | nih.gov |
| 3-Methyl thiophene-2-carboxamide derivatives | ABTS | Low inhibition (12.0-22.9%) | nih.gov |
| Hydroxyl-substituted 5-arylidene-N,N-diethylthiobarbiturates | DPPH | IC50 values comparable to quercetin | researchgate.net |
Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the design of more potent and selective therapeutic agents. For thiophene derivatives, several structure-activity relationship (SAR) studies have provided valuable insights.
In the context of antifungal activity, the nature and position of substituents on the thiophene ring and associated moieties are critical. For the potent 5-phenylthiophene derivatives 17b and 17f , the specific substitutions on the phenyl ring and the thiophene core are key to their efficacy against both susceptible and resistant C. albicans strains. nih.gov The mechanism of action, through inhibition of CYP51, also points to the importance of a structure that can effectively bind to the active site of this fungal enzyme. nih.gov
Regarding antioxidant potential, SAR studies of thiophene-2-carboxamide derivatives have clearly shown that electron-donating groups at the 3-position of the thiophene ring enhance activity. nih.gov The order of activity (amino > hydroxy > methyl) suggests that the ability of the substituent to donate electrons and stabilize the resulting radical is a key determinant of antioxidant capacity. nih.gov Similarly, for the 5-arylidene-N,N-diethylthiobarbiturates, the presence and position of hydroxyl groups on the arylidene moiety were found to be crucial for their free radical scavenging ability. researchgate.net
The versatility of the thiophene ring as a scaffold is evident from these studies. Its electronic properties and the ability to introduce a wide variety of substituents at different positions make it a privileged structure in medicinal chemistry for the development of new bioactive compounds. nih.gov
Future Research Directions and Translational Perspectives
Development of Next-Generation Synthetic Methodologies
The synthesis of 5-(thiophen-3-yl)pentanal and its analogues is poised to benefit significantly from modern synthetic strategies that offer greater efficiency, selectivity, and sustainability over classical methods. Future research will likely focus on moving beyond traditional multi-step sequences, which often involve harsh reagents and generate considerable waste.
Key areas for development include:
Direct C-H Functionalization: Transition-metal catalyzed C-H activation is a powerful tool for forging carbon-carbon bonds directly onto the thiophene (B33073) ring, bypassing the need for pre-functionalized starting materials like halogenated thiophenes. princeton.eduelsevierpure.comnih.gov Future methodologies could focus on the direct coupling of a protected pentanal-equivalent olefin with 3-H thiophene, followed by a selective hydroformylation step. This approach would be highly atom-economical.
Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions (like Suzuki and Stille) are robust, next-generation approaches will likely employ more sophisticated catalyst systems. researchgate.netresearchgate.net This includes the use of ligand-free palladium catalysts or nickel-based systems that can operate under milder conditions and with a broader substrate scope, including non-activated coupling partners. nih.govrsc.org For instance, a Kumada catalyst-transfer polycondensation could be adapted for creating well-defined oligomers from a monomer derived from this compound. nih.gov
Photocatalysis and Flow Chemistry: Visible-light photocatalysis offers a green alternative for synthesis, enabling reactions under ambient temperature and pressure. rsc.orgnih.govacs.org A forward-thinking approach could involve a photocatalytic coupling of a thiophene precursor with a pentenal derivative. Furthermore, integrating these advanced catalytic systems into continuous flow reactors could enable scalable, automated, and safe production of this compound and its derivatives, offering precise control over reaction parameters and minimizing byproduct formation. thieme.de
A comparative overview of potential synthetic strategies is presented below.
| Methodology | Core Principle | Potential Advantages | Key Challenges |
| Direct C-H Alkylation | Transition-metal catalyzed activation of a C-H bond on the thiophene ring for direct coupling with an alkyl chain precursor. mdpi.com | High atom economy; avoids pre-functionalization steps. | Regioselectivity control (C2 vs. C5 vs. C4); potential for over-alkylation. |
| Advanced Cross-Coupling | Coupling of a 3-thienylboronic acid or organometallic species with a 5-halopentanal equivalent using modern catalysts (e.g., Ni, ligand-free Pd). rhhz.net | High yields and functional group tolerance. | Requires synthesis of organometallic/boronic acid precursors. |
| Photocatalytic Synthesis | Use of light to drive the coupling reaction, often via radical intermediates or energy transfer mechanisms. acs.org | Mild reaction conditions; access to unique reaction pathways. | Catalyst stability; scaling up photochemical reactions. |
| Flow Chemistry | Performing the synthesis in a continuous flow system rather than a batch reactor. thieme.de | Enhanced safety, scalability, and process control; easy integration of multiple steps. | Initial setup cost; potential for channel clogging with solid byproducts. |
Advanced Mechanistic Investigations Combining Experimental and Computational Techniques
A deeper understanding of the reaction mechanisms underlying the synthesis and subsequent transformations of this compound is crucial for optimizing processes and designing novel applications. The synergy between experimental techniques and computational modeling provides a powerful platform for these investigations.
Future mechanistic studies could explore:
Transition State Analysis: For synthetic routes like palladium-catalyzed cross-coupling, Density Functional Theory (DFT) calculations can be employed to model the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rhhz.netyoutube.com This would allow for the rational design of catalysts with lower activation barriers and higher turnover frequencies.
Regioselectivity in Thiophene Functionalization: Computational studies can elucidate the electronic and steric factors that govern the regioselectivity of electrophilic or metal-catalyzed substitution on the 3-alkylthiophene core. Understanding why a reaction occurs preferentially at the C2, C4, or C5 position is critical for developing selective synthetic methods.
Reaction Pathway Elucidation: When this compound is used as a building block, its aldehyde and thiophene moieties offer multiple reaction sites. For example, in a photocatalytic dearomatization reaction, a combination of laser flash photolysis (experimental) and time-dependent DFT (computational) could map the excited-state dynamics and identify the key intermediates that determine the final product structure. acs.org
Diversification of Chemical Space for Novel Biological Activities
Thiophene derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs. nih.govresearchgate.net The this compound scaffold is a promising starting point for generating new libraries of bioactive compounds. Its aldehyde group provides a reactive handle for diversification, while the 3-substituted thiophene ring acts as a bioisostere for a phenyl group, often improving metabolic stability and binding affinity. nih.gov
Key opportunities include:
Probes for Aldehyde Dehydrogenase (ALDH): Oligothiophene aldehydes have been successfully developed as fluorescent probes that can image ALDH activity in cells. rsc.org The conversion of the aldehyde to a carboxylate by ALDH modulates the molecule's intramolecular charge transfer (ICT), leading to a distinguishable fluorescent signal. This compound serves as a direct conceptual starting point for developing simpler, potentially more cell-permeable ALDH probes.
Synthesis of Anti-inflammatory and Anticancer Agents: The thiophene nucleus is present in numerous anti-inflammatory and anticancer drugs. nih.govsciensage.info The aldehyde of this compound can be readily converted into amides, imines, and other heterocycles (e.g., pyrimidines, imidazoles), which are common pharmacophores. Structure-activity relationship (SAR) studies could then be performed by modifying the substituents on the thiophene ring and the length or nature of the side chain to optimize activity against targets like c-Jun N-terminal kinase (JNK) or other inflammatory pathways. nih.govuniv.kiev.ua
Development of Neuroprotective Agents: Thiophene derivatives have been investigated for their potential in treating neurodegenerative diseases, for instance, by acting as inhibitors of beta-amyloid plaque formation. nih.gov The lipophilic alkyl-thiophene portion of this compound could facilitate blood-brain barrier penetration, and the aldehyde could be used to attach various polar head groups designed to interact with protein aggregates.
| Scaffold Modification | Target Functional Group | Potential Biological Application | Rationale |
| Oxidation of Aldehyde | Carboxylic Acid | Fluorescent Probe Substrate | Mimics substrates for aldehyde dehydrogenase (ALDH). rsc.org |
| Reductive Amination | Primary/Secondary/Tertiary Amine | CNS Agents, Kinase Inhibitors | Introduces basic nitrogen center, crucial for many CNS drugs and for interacting with kinase hinge regions. |
| Wittig/Horner-Wadsworth-Emmons | Alkene/Conjugated Ester | Precursors for Anti-inflammatory Drugs | Creates Michael acceptors or extends conjugation for interaction with biological targets. |
| Condensation Reactions | Imine, Hydrazone, Schiff Bases | Antimicrobial Agents | Schiff bases are a well-known class of compounds with broad antimicrobial activity. sciensage.info |
| Knoevenagel/Gewald Reactions | Fused Heterocycles (e.g., Thienopyrimidines) | Anticancer, Anti-inflammatory Agents | Builds complex, drug-like scaffolds known to possess potent bioactivity. nih.govsciensage.info |
Potential for Material Science Applications of Functionalized Analogues
The combination of a conjugatable thiophene ring and a reactive aldehyde group makes this compound a highly attractive, yet underexplored, building block for advanced functional materials.
Future research in this area could focus on:
Conducting Polymers: Poly(3-alkylthiophene)s (P3ATs) are among the most studied classes of conducting polymers. acs.org However, simple alkyl chains offer limited functionality. The pentanal group in this compound provides a key site for post-polymerization modification. More directly, the aldehyde can be converted into a polymerizable group. For example, a Knoevenagel condensation could transform the aldehyde into a dicyanovinyl group, creating a monomer for donor-acceptor polymers used in organic solar cells. A significant challenge is that simple thiophene aldehydes can be difficult to polymerize directly. researchgate.netacs.org A promising strategy involves creating a trimer where the thiophene aldehyde is capped by more easily polymerizable units, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), to facilitate the formation of a functionalized conducting polymer. researchgate.netacs.org
Optical Chemosensors: Heterocyclic aldehydes are known to function as optical chemosensors, where binding to a metal ion modulates their fluorescence or absorbance properties. semanticscholar.org The aldehyde group of this compound can be transformed into a Schiff base with various amines, creating a range of ligands whose coordination with metal ions (e.g., Hg²⁺, Cu²⁺, Fe³⁺) could be detected optically. The alkyl chain provides solubility and flexibility for designing the sensor's architecture.
Organic Field-Effect Transistors (OFETs): The performance of OFETs depends heavily on the molecular packing and electronic properties of the semiconductor. 3-Alkylthieno[3,2-b]thiophenes are superior building blocks for these applications due to their planarity and enhanced intermolecular interactions. rsc.org this compound is a precursor to such structures. It can be functionalized and then cyclized to form a thieno[3,2-b]thiophene (B52689) core bearing a functional alkyl chain, providing a route to soluble, high-performance organic semiconductors.
| Functionalized Analogue | Target Application | Method of Functionalization |
| Poly[oligo(EDOT)-co-(this compound)] | Functional Conducting Polymer, Bio-interfacing researchgate.netnih.gov | Condensation of thiophene aldehyde with EDOT precursors, followed by polymerization. acs.org |
| 5-(Thiophen-3-yl)pent-1-ene | Precursor for Functionalized Polythiophenes | Wittig reaction on the aldehyde. |
| Schiff Base Derivatives | Optical Chemosensors for Metal Ions semanticscholar.org | Condensation of the aldehyde with various anilines or aliphatic amines. |
| Thieno[3,2-b]thiophene with functional pentyl chain | High-Mobility Organic Semiconductors for OFETs rsc.org | Cyclization reactions starting from a functionalized this compound. |
Q & A
Q. What are the standard synthetic routes for 5-(Thiophen-3-yl)pentanal, and how are reaction conditions optimized?
Methodological Answer: A common approach involves coupling thiophene derivatives with pentanal precursors via cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : React 5-iodo-pentanal analogs with thiophen-3-ylboronic acid in aqueous tetrahydrofuran (THF) using Pd(OAc)₂ and triphenylphosphine as catalysts. Reflux at 66°C for 48 hours yields the product with ~48% efficiency after purification via normal-phase (10% MeOH in DCM) and reverse-phase chromatography (100% acetonitrile/0.1% NH₄OH) .
- Nucleophilic Substitution : React 5-bromopentanal with thiophen-3-yl Grignard reagents under anhydrous conditions. Monitor progress via TLC and isolate using vacuum distillation .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ |
| Solvent | THF/H₂O (for Suzuki) |
| Temperature | 66°C (reflux) |
| Purification | Sequential chromatography |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : In CDCl₃, expect signals for the aldehyde proton (δ 9.7–10.0 ppm) and thiophene aromatic protons (δ 7.2–7.5 ppm). Coupling patterns confirm substituent positions .
- LC-MS : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 179.24 for C₉H₉NOS derivatives) .
- FT-IR : Identify aldehyde C=O stretch (~1720 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
Q. How is the reactivity of the aldehyde group in this compound managed during multi-step syntheses?
Methodological Answer: Protect the aldehyde as an acetal or oxime prior to reactive steps (e.g., Grignard additions). Deprotect later using acidic (HCl/H₂O) or reductive (NaBH₄) conditions . Example:
- Acetal Protection : React with ethylene glycol and p-toluenesulfonic acid in refluxing toluene.
- Post-Reaction Deprotection : Use 2M HCl in THF at 50°C .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) using the Colle-Salvetti correlation-energy formula calculates electron density and local kinetic energy. Software like Gaussian or ORCA implements these models to predict:
- HOMO/LUMO energies (thiophene π-system vs. aldehyde σ* orbitals).
- Charge distribution (partial positive charge on aldehyde carbon) .
Validation : Compare computed vs. experimental NMR/UV-Vis spectra. Deviations <5% indicate reliable models .
Q. What role does this compound play in drug design, particularly for CNS targets?
Methodological Answer: The compound serves as a precursor for dopamine D3 and histamine H3 receptor ligands. Key steps:
- Pharmacophore Modification : Introduce piperazine or adamantane groups via amidation (e.g., coupling with 3,5-dichlorophenylpiperazine) to enhance blood-brain barrier penetration .
- In Vivo Testing : Administer derivatives to rodent models and quantify receptor binding via PET imaging or radioligand assays .
Q. How are hydrogen-bonding patterns analyzed in this compound crystals?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement. Key metrics: R-factor <5%, resolution ≤1.0 Å .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D⁴₄ motifs for thiophene-aldehyde interactions) .
Example : In a hypothetical crystal, the aldehyde oxygen may form bifurcated bonds with thiophene sulfur and adjacent C-H groups .
Q. How can multi-step synthesis yields be improved for this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
